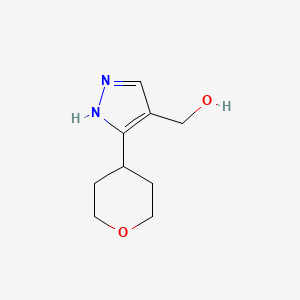

(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol

CAS No.:

Cat. No.: VC18198391

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | [5-(oxan-4-yl)-1H-pyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C9H14N2O2/c12-6-8-5-10-11-9(8)7-1-3-13-4-2-7/h5,7,12H,1-4,6H2,(H,10,11) |

| Standard InChI Key | RNIXLVYTDBVCKN-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1C2=C(C=NN2)CO |

Introduction

Structural Identification and Nomenclature

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 4-position with a hydroxymethyl group (-CH2OH) and at the 5-position with a tetrahydro-2H-pyran-4-yl group. The tetrahydropyran moiety is a six-membered oxygen-containing ring in its fully saturated form, contributing to the molecule’s stereoelectronic profile.

Key Structural Attributes:

-

Pyrazole Core: Enhances aromatic stability and participates in hydrogen bonding via nitrogen atoms.

-

Tetrahydro-2H-pyran-4-yl Group: Introduces steric bulk and modulates solubility through its ether oxygen.

-

Hydroxymethyl Group: Provides a polar functional group for further chemical modifications or biological interactions.

The molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol .

Chemical and Physical Properties

Physicochemical Data

While direct measurements for (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol are unavailable, analogous compounds offer predictive insights:

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Boiling Point | 105 °C | |

| Density | 1.000±0.06 g/cm³ | |

| Refractive Index | 1.4600 | |

| Water Solubility | Slightly soluble | |

| pKa | 14.85±0.10 |

The hydroxymethyl group likely enhances water solubility compared to non-hydroxylated analogs, while the tetrahydropyran ring improves lipid membrane permeability .

Spectral Characteristics

-

IR Spectroscopy: Expected peaks for O-H (3200–3600 cm⁻¹), C-O (1050–1150 cm⁻¹), and aromatic C=N (1500–1600 cm⁻¹).

-

NMR: Proton signals for the pyran ring (δ 1.5–4.0 ppm), pyrazole protons (δ 6.5–8.0 ppm), and hydroxymethyl group (δ 3.5–4.5 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound can be synthesized via multi-step organic reactions, leveraging strategies from related pyrazole derivatives :

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction connects a pyrazole boronic ester to a halogenated aromatic precursor. For example:

-

Reactants:

-

5-Bromo-1H-pyrazol-4-yl)methanol

-

Tetrahydro-2H-pyran-4-ylboronic acid

-

-

Conditions: 70°C for 2–5 hours.

This method achieves yields >80% with minimal palladium residues .

Post-Functionalization

-

Hydroxymethyl Introduction: Oxidation of a methyl group using KMnO₄ or OsO₄ under acidic conditions.

-

Protection/Deprotection: Temporary protection of the hydroxymethyl group (e.g., as a silyl ether) during coupling steps .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structural motifs align with bioactive molecules:

-

Androgen Receptor Antagonists: Pyrazole derivatives are critical in synthesizing anti-prostate cancer agents .

-

Cannabinoid Receptor Agonists: Analogous tetrahydropyran-methyl compounds act on CB2 receptors .

Material Science

-

Coordination Polymers: The pyrazole nitrogen atoms can bind metal ions, enabling applications in catalysis or sensing.

-

Liquid Crystals: The rigid pyran ring and flexible hydroxymethyl group may stabilize mesophases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume